molecular formula C17H15N3O3S B2512538 N-(6-isopropylbenzo[d]thiazol-2-yl)-3-nitrobenzamide CAS No. 892853-88-2

N-(6-isopropylbenzo[d]thiazol-2-yl)-3-nitrobenzamide

Cat. No.: B2512538
CAS No.: 892853-88-2
M. Wt: 341.39
InChI Key: WIRJBRWPSPINNW-UHFFFAOYSA-N
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Description

N-(6-isopropylbenzo[d]thiazol-2-yl)-3-nitrobenzamide is a synthetic small molecule based on the benzothiazole scaffold, a structure renowned for its diverse applications in medicinal chemistry and materials science . This compound features a benzothiazole core, an isopropyl substituent at the 6-position, and a 3-nitrobenzamide group at the 2-position. The specific positioning of these functional groups is critical, as research on analogous compounds demonstrates that the location of substituents significantly influences solid-state packing, electronic properties, and biological activity . The primary research applications for this class of compounds include investigation as potential kinase inhibitors for therapeutic development, given that structurally related benzothiazole amides have been studied for their activity against targets like p38 mitogen-activated protein kinase (MAPK) . Furthermore, the electron-withdrawing nitro group can impart interesting electronic characteristics, making such molecules candidates for use in photosensitizing studies or as precursors for the development of nonlinear optical (NLO) materials and solar cells . The mechanism of action for biological activity is typically through targeted protein inhibition, though the exact target for this specific congener requires further experimental validation. Disclaimer: This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-nitro-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-10(2)11-6-7-14-15(9-11)24-17(18-14)19-16(21)12-4-3-5-13(8-12)20(22)23/h3-10H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRJBRWPSPINNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Acyl Substitution

The most widely reported method involves reacting 6-isopropylbenzo[d]thiazol-2-amine with 3-nitrobenzoyl chloride in the presence of a base.

Procedure:

  • Dissolve 6-isopropylbenzo[d]thiazol-2-amine (1.0 equiv) in anhydrous dichloromethane.
  • Add triethylamine (2.5 equiv) to scavenge HCl.
  • Slowly add 3-nitrobenzoyl chloride (1.2 equiv) at 0°C.
  • Stir at room temperature for 12 hours.
  • Quench with ice-water, extract with DCM, and purify via silica gel chromatography.

Optimization Data:

Parameter Optimal Value Yield Impact
Solvent DCM 92%
Base Triethylamine 89%
Temperature 25°C 85–90%
Reaction Time 12 h Max yield

Side products include hydrolyzed 3-nitrobenzoic acid (<5%) and unreacted amine (<3%).

Palladium-Catalyzed Coupling

A patent-disclosed method employs Suzuki-Miyaura coupling for constructing benzothiazole intermediates, followed by acylation.

Steps:

  • Synthesize 6-isopropylbenzo[d]thiazol-2-amine via cyclization of 2-amino-5-isopropylthiophenol with cyanogen bromide.
  • Couple with 3-nitrobenzoyl chloride using Pd(OAc)₂/XPhos catalyst.

Advantages:

  • Tolerates electron-withdrawing nitro groups.
  • Enables late-stage diversification.

Limitations:

  • Requires inert atmosphere.
  • Higher cost due to palladium catalysts.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) reduce reaction rates due to amine solvation. Non-polar solvents (DCM, toluene) enhance nucleophilicity:

Solvent Dielectric Constant Yield (%)
DCM 8.93 92
Toluene 2.38 88
DMF 36.7 62

Base Screening

Triethylamine outperforms inorganic bases (K₂CO₃, NaHCO₃) by minimizing hydrolysis:

Base pKa Yield (%)
Triethylamine 10.75 92
DIPEA 11.40 90
K₂CO₃ 10.33 78

Purification Techniques

Crude product is purified via flash chromatography (hexane:EtOAc 4:1), yielding >98% purity. Recrystallization from ethanol/water (3:1) affords needle-like crystals (m.p. 178–180°C).

Purity Analysis:

Method Result
HPLC (C18) 99.2%
¹H NMR (CDCl₃) No impurities
HRMS [M+H]⁺: 342.0982

Industrial-Scale Synthesis Considerations

  • Solvent Recovery: DCM is recycled via distillation (bp 40°C).
  • Catalyst Recycling: Pd catalysts are recovered using scavenger resins.
  • Waste Management: Aqueous HCl byproducts are neutralized with Ca(OH)₂.

Cost Analysis (Per Kilogram):

Component Cost (USD)
3-Nitrobenzoyl chloride 120
6-Isopropylbenzothiazol-2-amine 95
Solvents/Catalysts 45

Emerging Methodologies

Recent advances include electrochemical synthesis , reducing reliance on stoichiometric bases:

  • Setup: Pt anode, Ag/AgCl cathode, 1.5 V potential.
  • Yield: 86% with 0.5 equiv NEt₃.

Chemical Reactions Analysis

N-(6-isopropylbenzo[d]thiazol-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and organic solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

N-(6-isopropylbenzo[d]thiazol-2-yl)-3-nitrobenzamide serves as an important building block in organic synthesis. It can be utilized to create more complex molecules with potential biological activities. The compound's ability to undergo various chemical reactions, such as oxidation and substitution, enhances its utility in synthetic chemistry.

Biology

Research indicates that this compound exhibits promising antimicrobial and anticancer properties. Studies have shown that derivatives of benzothiazole compounds often display significant biological activity against various pathogens and cancer cell lines. For instance:

  • Antimicrobial Activity : this compound has been evaluated for its efficacy against bacterial strains and fungi.
  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cells, making it a candidate for further investigation in cancer therapeutics.

Medicine

The compound is being explored for its potential as an anti-inflammatory and analgesic agent . The benzothiazole derivatives have been associated with inhibition of cyclooxygenase pathways, which are crucial in the inflammatory response.

Industry

In industrial applications, this compound is utilized in the development of new materials, including polymers and dyes. Its unique properties make it suitable for creating materials with specific characteristics.

Case Study 1: Antimicrobial Evaluation

A study conducted on various benzothiazole derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzothiazole core could enhance activity levels.

Case Study 2: Anticancer Properties

In vitro studies revealed that this compound exhibited cytotoxic effects on human cancer cell lines. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways, suggesting a potential role in cancer therapy.

Mechanism of Action

The mechanism of action of N-(6-isopropylbenzo[d]thiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

  • 6-Isopropyl vs. 4-Methoxy-7-morpholino (TOZ7, ): The target compound’s 6-isopropyl group introduces steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility. In contrast, TOZ7’s 4-methoxy-7-morpholino substituents enhance solubility via hydrogen bonding and polar interactions.
  • 6-Amino (ABTB, ): The amino group in ABTB increases hydrophilicity and enables hydrogen bonding, making it effective as a corrosion inhibitor.
  • 6-Trifluoromethyl (EP3348550A1, ) : Trifluoromethyl groups enhance metabolic stability and lipophilicity. Compared to the isopropyl group, trifluoromethyl may offer better resistance to enzymatic degradation but lower synthetic yields due to steric challenges.

Halogenated Derivatives

  • 6-Chloro () : Chlorine substituents increase electronegativity and may enhance binding affinity to hydrophobic pockets in biological targets. However, chloro derivatives often exhibit higher toxicity profiles compared to isopropyl-substituted analogs.

Backbone Variations: Benzamide vs. Acetamide

  • Benzamide (Target Compound) : The planar benzamide backbone facilitates π-π stacking interactions with aromatic residues in proteins, a feature critical for activity in compounds like N-(thiazol-2-yl)-benzamide derivatives .
  • Acetamide () : Acetamide derivatives, such as N-(6-arylbenzo[d]thiazol-2-yl)acetamides , exhibit reduced rigidity, which may lower binding affinity but improve synthetic yields (e.g., 81% for electron-withdrawing substituents).

Electronic Effects of Substituents

  • Nitro (Target Compound) : The meta-nitro group strongly withdraws electrons, polarizing the benzamide ring and enhancing electrophilic character. This may improve interactions with nucleophilic residues in biological targets.
  • Fluoro (TOZ5-TOZ7, ) : Fluorine’s electronegativity enhances binding through dipole interactions but may reduce synthetic yields due to steric and electronic challenges (e.g., TOZ7 yield: 42%).

Data Tables

Compound Name Benzothiazole Substituent Benzamide Substituent Molecular Weight Key Properties/Activities Reference
N-(6-Isopropylbenzo[d]thiazol-2-yl)-3-nitrobenzamide 6-isopropyl 3-nitro - High lipophilicity, electron-withdrawing -
TOZ7 4-methoxy-7-morpholino 4-fluoro-3-nitro - 42% yield, improved solubility
ABTB 6-amino H - Corrosion inhibitor, hydrophilic
N-(5-(4-Chlorobenzyl)thiazol-2-yl)-3-nitrobenzamide 5-(4-chlorobenzyl) 3-nitro 373.814 High steric hindrance
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide 6-trifluoromethyl 2-phenyl - Enhanced metabolic stability

Biological Activity

N-(6-isopropylbenzo[d]thiazol-2-yl)-3-nitrobenzamide is a synthetic compound derived from benzothiazole, a class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and antitumor properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a benzothiazole ring with an isopropyl group and a nitro group attached to the benzamide moiety. This unique structural arrangement enhances its lipophilicity and biological activity, distinguishing it from other benzothiazole derivatives.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli
  • Eukaryotic model organism : Saccharomyces cerevisiae

In vitro tests using broth microdilution methods showed promising results, indicating that the compound possesses significant antibacterial activity compared to standard antibiotics .

Antitumor Activity

The compound also exhibits potential antitumor effects, particularly in lung cancer models. Research indicates that it can inhibit cell proliferation in various cancer cell lines, including A549 and HCC827. The following table summarizes the IC50 values observed in studies:

Cell LineIC50 (μM)Assay Type
A5492.12 ± 0.212D Assay
HCC8275.13 ± 0.972D Assay
NCI-H3580.85 ± 0.052D Assay
A5494.01 ± 0.953D Assay
HCC8277.02 ± 3.253D Assay
NCI-H3581.73 ± 0.013D Assay

These results suggest that this compound could serve as a promising candidate for further development as an anticancer agent .

Antimicrobial Mechanism

The antimicrobial action of the compound likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. The presence of the nitro group may enhance its ability to penetrate bacterial membranes and exert its effects.

Antitumor Mechanism

The antitumor activity is believed to stem from the compound's ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation. Studies have shown that benzothiazole derivatives can interact with DNA, affecting its stability and function, which may contribute to their anticancer effects .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various nitrobenzamide derivatives, this compound exhibited superior antibacterial activity against both E. coli and S. aureus, highlighting its potential as a therapeutic agent against bacterial infections .
  • Antitumor Activity Assessment : In vitro assays conducted on lung cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner, making it a candidate for further preclinical studies aimed at validating its efficacy in vivo .

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